molecular formula C7H7NO3 B14027048 2-(Methoxy-D3)nicotinic acid

2-(Methoxy-D3)nicotinic acid

Cat. No.: B14027048
M. Wt: 156.15 g/mol
InChI Key: FTEZJSXSARPZHJ-FIBGUPNXSA-N
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Description

2-(Methoxy-D3)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a methoxy group at the second position of the nicotinic acid structure. Nicotinic acid and its derivatives are known for their significant roles in various biological processes and have been extensively studied for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxy-D3)nicotinic acid typically involves the introduction of a methoxy group into the nicotinic acid structure. One common method is the methylation of nicotinic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-nitro-3-methoxypyridine followed by oxidation to yield the desired product. This method is advantageous due to its high yield and relatively low cost.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy-D3)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(Methoxy-D3)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study the function of nicotinic acid receptors.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as hyperlipidemia and cardiovascular diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(Methoxy-D3)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various metabolic pathways, including lipid metabolism and energy production. The compound acts as an agonist, binding to the receptors and activating them, which leads to downstream effects such as the reduction of triglyceride levels and the increase of high-density lipoprotein (HDL) levels.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Isonicotinic Acid: A derivative with the carboxyl group at the fourth position.

    Picolinic Acid: A derivative with the carboxyl group at the second position.

Uniqueness

2-(Methoxy-D3)nicotinic acid is unique due to the presence of the methoxy group, which imparts different chemical and biological properties compared to its analogs. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

156.15 g/mol

IUPAC Name

2-(trideuteriomethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)/i1D3

InChI Key

FTEZJSXSARPZHJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC=N1)C(=O)O

Canonical SMILES

COC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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